molecular formula C26H27N3O3 B2815327 1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea CAS No. 1170059-80-9

1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

Cat. No. B2815327
CAS RN: 1170059-80-9
M. Wt: 429.52
InChI Key: UYVWCBUQWSXBRK-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it likely contains a functional group with the pattern (NH2)C=O. Urea derivatives are common in medicinal chemistry and have a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a benzhydryl group (two benzene rings connected by a carbon), a urea group, and a tetrahydrobenzo[b][1,4]oxazepin-8-yl group. The latter is a seven-membered ring containing an oxygen and a nitrogen.

Scientific Research Applications

Synthetic Applications and Methodologies

The synthesis of new compounds utilizing urea derivatives provides a basis for developing substances with potential biological activities. The study on "Synthesis of New Dialkyl 2,2'-[Carbonylbis(azanediyl)]dibenzoates via Curtius Rearrangement" discusses the transformation of 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently into ureas, showcasing a methodological advancement in synthetic chemistry (Khouili et al., 2021). Similarly, "Catalytic Oxidative Carbonylation of Amino Moieties to Ureas, Oxamides, 2-Oxazolidinones, and Benzoxazolones" highlights a process for synthesizing high-value molecules from simple building blocks, indicating the utility of urea derivatives in creating complex structures (Mancuso et al., 2015).

Biological Activity and Potential Applications

Research on "Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives" explores the central nervous system activity of novel urea derivatives, suggesting their potential therapeutic applications in CNS disorders (Szacon et al., 2015). This indicates a significant interest in urea derivatives for developing new pharmacological agents.

Material Science and Sensing Applications

In the context of materials science, "Two Multiresponsive Luminescent Zn-MOFs for the Detection of Different Chemicals in Simulated Urine and Antibiotics/Cations/Anions in Aqueous Media" demonstrates the application of urea-derived metal-organic frameworks (MOFs) for sensing various chemicals, showcasing the versatility of urea derivatives beyond pharmaceutical applications (Xian et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Urea derivatives can have a wide range of activities, so without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for a compound like this could involve further exploration of its biological activity, potential uses in medicine or other fields, and development of new synthesis methods .

properties

IUPAC Name

1-benzhydryl-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c1-26(2)17-32-22-16-20(14-15-21(22)29(3)24(26)30)27-25(31)28-23(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-16,23H,17H2,1-3H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVWCBUQWSXBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

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